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molecular formula C10H14N2O2 B8491432 5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxaldehyde

5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxaldehyde

Cat. No. B8491432
M. Wt: 194.23 g/mol
InChI Key: RFUPMHKWQCYAQO-UHFFFAOYSA-N
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Patent
US08415480B2

Procedure details

A mixture of the above 5-hydroxypyridin-2-carboxaldehyde (4 g, 0.032 mol), K2CO3 (14 g, 0.097 mol) in THF (100 mL) was heated at 60° C. for 2 h under N2. 2-Dimethylaminoethylchloride was freshly prepared from the corresponding HCl salt (9.4 g, 0.06 mol) to which was added drop-wise 20% NaOH solution (2 equivalent) at 0° C. it was then added drop-wise to the above reaction mixture at 60° C. The reaction mixture was allowed to stir 6 h at the same temperature. Upon completion, the reaction mixture was cooled down to RT, the solid was filtered off and the filtrate was concentrated under vacuum to give expected crude product. It was then purified by column chromatography over silica gel (gradient methanol in chloroform from 0.1% to 2%) to give the desired aldehyde (XVI*), e.g., 5-[2-(dimethylamino)ethoxy]pyridine-2-carboxaldehyde (3.25 g, 51%) as a colorless liquid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[O:9])=[N:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].[CH3:16][N:17]([CH3:21])[CH2:18][CH2:19]Cl.Cl.[OH-].[Na+]>C1COCC1>[CH3:16][N:17]([CH3:21])[CH2:18][CH2:19][O:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[O:9])=[N:6][CH:7]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C=O
Name
Quantity
14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCl)C
Name
Quantity
9.4 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir 6 h at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added drop-wise to the above reaction mixture at 60° C
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction mixture was cooled down to RT
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give expected crude product
CUSTOM
Type
CUSTOM
Details
It was then purified by column chromatography over silica gel (gradient methanol in chloroform from 0.1% to 2%)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Name
Type
product
Smiles
CN(CCOC=1C=CC(=NC1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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